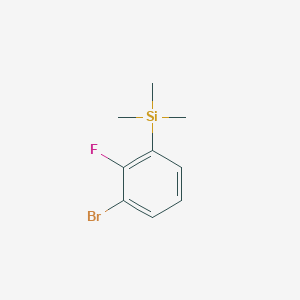

(3-BROMO-2-FLUOROPHENYL)TRIMETHYLSILANE

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2-fluorophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrFSi/c1-12(2,3)8-6-4-5-7(10)9(8)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCQJDMTDUXAMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=CC=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrFSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565735 | |

| Record name | (3-Bromo-2-fluorophenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161957-53-5 | |

| Record name | (3-Bromo-2-fluorophenyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Fluorophenyl Trimethylsilane and Analogues

Direct Synthetic Routes to (3-Bromo-2-fluorophenyl)trimethylsilane

Direct methods for the synthesis of this compound typically involve the formation of a carbon-silicon bond through the reaction of an organometallic intermediate with a silicon electrophile.

Nucleophilic Substitution Reactions with Trimethylchlorosilane

One of the most common methods for the synthesis of this compound involves the reaction of a potent nucleophile, generated from 1-bromo-2-fluorobenzene, with trimethylchlorosilane. This reaction is typically carried out under anhydrous conditions at low temperatures to prevent side reactions. A strong base, such as lithium diisopropylamide (LDA), is often employed to deprotonate the starting material, 1-bromo-2-fluorobenzene, in a solvent like tetrahydrofuran (B95107) (THF). The resulting organolithium species then acts as a nucleophile, attacking the silicon atom of trimethylchlorosilane to form the desired product. Industrial-scale production often utilizes automated reactors to maintain precise temperature and stoichiometric control, which can lead to high yields and purity.

| Parameter | Details |

| Starting Material | 1-Bromo-2-fluorobenzene |

| Reagent | Trimethylchlorosilane (Me₃SiCl) |

| Base | Lithium diisopropylamide (LDA) or Sodium Hydride (NaH) |

| Solvent | Tetrahydrofuran (THF), Cyclopentyl methyl ether |

| Temperature | -78°C to -40°C |

| Reported Yield | 85–95% |

Halogen-Lithium Exchange Strategies for Arylsilane Formation

Halogen-lithium exchange is a powerful technique for the preparation of organolithium reagents, which can then be used to form arylsilanes. numberanalytics.comwikipedia.org This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a lithium atom from an organolithium reagent, such as n-butyllithium or tert-butyllithium. numberanalytics.comresearchgate.net The rate of exchange is generally faster for iodine than for bromine. wikipedia.org

This method is particularly useful for preparing aryllithium species that are not easily accessible through direct deprotonation. The resulting aryllithium compound is then quenched with a silicon electrophile, like trimethylchlorosilane, to yield the corresponding arylsilane. nih.govacs.org The reaction is typically very fast, often proceeding rapidly even at low temperatures. harvard.edu The choice of solvent and temperature is critical to control the reaction and minimize side products. nih.govacs.org

Grignard Reagent Approaches for Arylsilane Formation

The use of Grignard reagents provides a classic and versatile method for the formation of carbon-silicon bonds. wikipedia.orggelest.com The synthesis begins with the formation of the Grignard reagent from an aryl halide, such as 1,3-dibromo-2-fluorobenzene, and magnesium metal in an ether solvent like diethyl ether or THF. wikipedia.org This organomagnesium compound can then react with a silicon electrophile.

For the synthesis of arylsilanes, tetraalkyl orthosilicates can be used as the silicon source. nih.govacs.org The reaction of an aryl Grignard reagent with a tetraalkyl orthosilicate, followed by quenching, can produce the desired arylsilane. nih.govacs.org To favor the formation of the monoaryl siloxane and avoid the production of diarylated and triarylated silanes, the reaction is typically conducted at low temperatures with an excess of the silicon electrophile. nih.govacs.org

Transition Metal-Catalyzed Silylation Approaches to Halogenated Arylsilanes

Transition metal catalysis offers a powerful and efficient alternative for the synthesis of arylsilanes, often with broader functional group tolerance and milder reaction conditions compared to traditional organometallic methods.

Palladium-Catalyzed Silylation of Aryl Halides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been successfully applied to the formation of arylsilanes. acs.orgorganic-chemistry.orgnih.gov These reactions typically involve the coupling of an aryl halide with a silylating agent in the presence of a palladium catalyst and a base. acs.org Various silylating agents can be employed, including hydrosilanes and disilanes. acs.orgkyoto-u.ac.jp

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often proving effective. acs.org These catalytic systems can tolerate a wide range of functional groups, making them highly valuable for the synthesis of complex molecules. organic-chemistry.org Recent advancements have even enabled the silylation of less reactive aryl chlorides. organic-chemistry.org

| Catalyst System | Silylating Agent | Aryl Halide Scope | Key Features |

| Pd(t-Bu₃P)₂ / K₃PO₄ | Trialkylsilanes, Hydrosilanes | Electron-rich para- or meta-substituted aryl iodides | Direct trialkylsilyl transfer. acs.org |

| Pd₂ (dba)₃ / Ligand | Hexamethyldisilane | Aryl chlorides (electron-rich, neutral, and deficient) | Broad functional group tolerance. organic-chemistry.org |

| PdCl₂ / JohnPhos | Diethoxydisilane | Aryl bromides | Method to introduce an alkoxysilyl group. kyoto-u.ac.jp |

Nickel-Catalyzed Silylation Methodologies

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions, including the silylation of aryl halides. rsc.orgnih.gov Nickel catalysts can promote the coupling of aryl halides with various silicon sources.

Dual catalytic systems, combining a nickel catalyst with a photoredox catalyst, have been developed for the silylation of aryl bromides with hydrosilanes under visible light irradiation at room temperature. rsc.org This approach avoids the need for strong bases and high temperatures. rsc.org Nickel-catalyzed cross-electrophile reactions have also been developed for the three-component silyl-arylation of 1,3-dienes with chlorosilanes and aryl bromides. nih.gov

Iron-Catalyzed Silylation of (Hetero)aromatic Chlorides

The use of iron, an earth-abundant and less toxic metal, as a catalyst in cross-coupling reactions is a significant area of interest in sustainable chemistry. While iron-catalyzed C-C bond formations are well-established, its application in C-heteroatom bond formation, such as C-Si bonds, has been less developed. sci-hub.se This is often attributed to the difficulty of transmetalation with heteroatom anions and sluggish reductive elimination from the iron center. sci-hub.senih.gov

A significant advancement in this area is the development of an iron-catalyzed method for the silylation of (hetero)aromatic chlorides. organic-chemistry.org This protocol demonstrates high efficiency, a broad substrate scope, and excellent functional group compatibility. nih.gov The reaction utilizes a silylborane reagent, Et₃SiBpin, as the silicon source. organic-chemistry.org

Initial optimization studies for the silylation of 4-biphenyl chloride identified a combination of an iron(II) source and a dinitrogen ligand as the most effective catalytic system. bohrium.com Control experiments confirmed that both the iron catalyst and the ligand are essential for the reaction's success, with other transition metals like copper, palladium, and nickel showing lower efficacy. sci-hub.sebohrium.com

The optimized reaction conditions were found to be applicable to a variety of aryl chlorides. The methodology is tolerant of several functional groups, including those with unprotected hydroxyl or amine groups, although in some cases this leads to lower yields. bohrium.com The reaction is also amenable to bulky substrates and various heteroaromatic chlorides. organic-chemistry.org Mechanistic investigations, including radical inhibition experiments, suggest the possibility of a radical pathway, which is common in iron-catalyzed cross-coupling reactions, though the direct involvement of a silane (B1218182) radical has not been definitively confirmed. bohrium.com

Table 1: Optimized Conditions for Iron-Catalyzed Silylation of 4-biphenyl chloride

| Parameter | Detail |

| Iron Source | FeI₂ |

| Ligand | 3,4,7,8-tetra-Me-phen |

| Silylating Agent | Et₃SiBpin |

| Substrate | (Hetero)aromatic chlorides |

| Key Advantage | High efficiency and broad scope |

Other Transition Metal Catalysis (e.g., Rhodium) in Arylsilane Synthesis

Besides iron, other transition metals have been effectively employed in the synthesis of arylsilanes. Rhodium, in particular, has been shown to catalyze the silylation of aryl halides. One established method involves the use of a rhodium(I) complex for the silylation of a wide range of aryl halides with triethoxysilane (B36694) in the presence of a tertiary amine. This reaction is effective for aryl iodides and bromides, including those with electron-withdrawing groups. However, a notable limitation of this rhodium-catalyzed system is the lack of reactivity of aryl chlorides under the reported conditions.

Late-Stage Functionalization via Silylation Protocols

The introduction of a silyl (B83357) group into a complex molecule at a late stage of its synthesis is a powerful strategy in medicinal chemistry for modifying its properties. The iron-catalyzed silylation of (hetero)aryl chlorides has proven to be particularly valuable for this purpose. nih.gov This methodology allows for the direct installation of a triethylsilyl group onto pharmaceutical compounds, providing a route to novel derivatives that can be used in drug discovery and development. bohrium.com

This approach has been successfully applied to the late-stage functionalization of several marketed drugs. For instance, Cloperastine, an antitussive, and Buclizine, an antiemetic, have been efficiently silylated using the iron-catalyzed protocol. sci-hub.se The ability to perform these transformations on complex, functionalized molecules underscores the robustness and potential of this method. organic-chemistry.org

Table 2: Examples of Late-Stage Silylation of Pharmaceuticals

| Pharmaceutical | Therapeutic Class | Silylation Achieved |

| Cloperastine | Antitussive | Yes |

| Buclizine | Antiemetic | Yes |

| Clomipramine | Antidepressant | Yes |

| Sibutramine | Anorexiant | Yes |

Synthetic Scope and Limitations of Precursor Accessibility in Halogenated Arylsilane Synthesis

The synthesis of this compound is commonly achieved through a nucleophilic substitution pathway. This typically involves the treatment of a suitable precursor, 1-bromo-2-fluorobenzene, with trimethylchlorosilane in the presence of a strong base. vulcanchem.com Common bases for this transformation include lithium diisopropylamide (LDA) or sodium hydride, with the reaction being carried out under anhydrous conditions at low temperatures to minimize side reactions. vulcanchem.com

Reactivity Profiles and Transformational Pathways of 3 Bromo 2 Fluorophenyl Trimethylsilane

Cross-Coupling Reactions Involving the Aryltrimethylsilane Moiety

Aryltrimethylsilanes are versatile nucleophilic partners in a variety of cross-coupling reactions designed to form new carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules like biaryls. core.ac.ukresearchgate.net Among these methods, the Hiyama coupling has emerged as a powerful tool. wikipedia.org

The Hiyama cross-coupling is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organosilane and an organic halide or pseudohalide (e.g., triflate). wikipedia.orgnumberanalytics.comorganic-chemistry.org Discovered by Tamejiro Hiyama and Yasuo Hatanaka in 1988, this reaction offers a significant advantage due to the stability and low environmental impact of organosilicon reagents compared to organoboranes (Suzuki coupling) or organostannanes (Stille coupling). wikipedia.orgnumberanalytics.com

The palladium-catalyzed variant is the most common form of the Hiyama coupling. core.ac.uknih.gov The generally accepted mechanism proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: The organic halide (R'-X) adds to the active palladium(0) catalyst, forming a palladium(II) complex. core.ac.ukwikipedia.org

Transmetalation: The organosilane (Ar-SiR₃) is activated, typically by a fluoride (B91410) source or base, to form a hypervalent silicate (B1173343). wikipedia.orgorganic-chemistry.org This activated species then transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond (Ar-R') and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. core.ac.ukwikipedia.org

The success of the reaction is highly dependent on several factors, including the choice of ligand, the nature of the activator, the substrate scope, and the reaction conditions.

####### 3.1.1.1.1. Ligand-Controlled Reactivity in Palladium Systems

The choice of ligand coordinated to the palladium center is critical for controlling the reactivity and efficiency of the Hiyama coupling. nih.gov In some cases, the desired coupling reaction does not proceed at all in the absence of a suitable ligand. nih.gov Ligands can influence the rate of oxidative addition and reductive elimination, as well as stabilize the palladium catalyst.

Commonly employed ligands include phosphines and N-heterocyclic carbenes (NHCs).

Phosphine (B1218219) Ligands: Sterically bulky trialkylphosphine ligands have proven to be highly effective. For instance, P(t-Bu)₂Me was identified as the optimal ligand for the room-temperature Hiyama coupling of arylsilanes with unactivated alkyl bromides and iodides. organic-chemistry.org For the coupling of aryl arenesulfonates and aryltrifluorosilanes, bulky, electron-rich phosphines like XPhos have demonstrated superior performance, leading to high yields. organic-chemistry.orgorganic-chemistry.orgnih.gov

N-Heterocyclic Carbene (NHC) Ligands: NHCs have also been used successfully, sometimes in combination with other ligands, to promote Hiyama couplings. core.ac.ukrsc.orgrsc.org They are strong σ-donors that can form stable complexes with palladium, enhancing catalytic activity, particularly in reactions involving less reactive aryl chlorides. core.ac.uk

The following table summarizes the effect of different ligands on representative palladium-catalyzed Hiyama coupling reactions.

| Catalyst/Ligand | Arylsilane | Coupling Partner | Activator | Conditions | Yield (%) | Reference |

| PdBr₂ / P(t-Bu)₂Me | Ph-SiF₃ | 1-Iodooctane | Bu₄NF | THF, RT | 81 | organic-chemistry.org |

| Pd(OAc)₂ / XPhos | Ph-SiF₃ | 4-Chloroanisole | TBAF | t-BuOH, 100°C | 97 | organic-chemistry.orgnih.gov |

| Pd(OAc)₂ / XPhos | Ph-Si(OMe)₃ | 4-Tolyl-SO₃Ph | TBAF | THF, 80°C | 96 | organic-chemistry.org |

| [(NHC)₂PdCl₂] | Ph-Si(OMe)₃ | 4-Bromoanisole | NaOH | MW, 120°C | 95 | nih.gov |

This table presents representative data for various arylsilanes to illustrate general principles.

####### 3.1.1.1.2. Influence of Activators (e.g., Fluoride Sources) in Hiyama Coupling

A crucial aspect of the Hiyama coupling is the activation of the relatively inert carbon-silicon bond. organic-chemistry.org This is typically achieved by an activating agent that forms a hypervalent, pentacoordinate silicon species, which is sufficiently nucleophilic to undergo transmetalation. wikipedia.orgnumberanalytics.com

Fluoride Sources: The most common activators are fluoride salts, such as tetrabutylammonium (B224687) fluoride (TBAF) or tris(diethylamino)sulfonium difluorotrimethylsilicate (TASF). numberanalytics.comorganic-chemistry.org The fluoride ion attacks the silicon atom, forming a pentacoordinate silicate intermediate that readily participates in the transmetalation step. wikipedia.orgnumberanalytics.com However, the use of fluoride has limitations; it is basic and can be incompatible with base-sensitive functional groups or silyl (B83357) protecting groups elsewhere in the molecule. wikipedia.org

Fluoride-Free Activators: To circumvent the issues associated with fluoride, fluoride-free Hiyama coupling protocols have been developed. These methods often employ bases, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), particularly in aqueous or partially aqueous media. core.ac.ukorganic-chemistry.orgnih.gov In these systems, activation is thought to proceed through the formation of a silanolate or a related species. organic-chemistry.org

The table below illustrates the use of different activators in Hiyama coupling reactions.

| Arylsilane | Coupling Partner | Catalyst | Activator | Solvent | Yield (%) | Reference |

| Phenyltrimethoxysilane | 4-Iodoanisole | Pd(OAc)₂ | TBAF | Dioxane | 88 | nih.gov |

| Phenyltrimethoxysilane | Aryl Bromide | Pd/Fe₃O₄ | NaOH | H₂O | 92 | nih.gov |

| Phenyltrimethoxysilane | 4-Chlorotoluene | Pd(OAc)₂ | NaOH | H₂O | 97 | nih.gov |

| Aryltrifluorosilane | 4-Chloroanisole | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 97 | organic-chemistry.orgnih.gov |

This table presents representative data for various arylsilanes to illustrate general principles.

####### 3.1.1.1.3. Substrate Scope of Aryl and Heteroaryl Halides in Hiyama Coupling

The Hiyama coupling is versatile and accommodates a broad range of electrophilic coupling partners. For a substrate like (3-bromo-2-fluorophenyl)trimethylsilane, the reaction would involve coupling at the C-Si bond, with the C-Br bond potentially reacting under different conditions or with orthogonal coupling methods.

The scope of the Hiyama coupling includes:

Aryl Halides: The reaction works well with aryl iodides, bromides, and, with modern catalysts, the more economical aryl chlorides. wikipedia.orgnih.govorganic-chemistry.org Electron-rich, electron-neutral, and electron-deficient aryl halides are generally well-tolerated. nih.govorganic-chemistry.org

Heteroaryl Halides: The methodology has been successfully extended to heteroaryl chlorides, enabling the synthesis of important heterobiaryl compounds. nih.govorganic-chemistry.org Substrates like chloropyridines and chlorothiophenes have been coupled in high yields. nih.gov

Other Electrophiles: Beyond halides, the reaction has been expanded to include other electrophiles such as aryl arenesulfonates (e.g., tosylates) and triflates, which are easily prepared from phenols. organic-chemistry.org

The table below showcases the variety of substrates that can be used in Hiyama coupling reactions with arylsilanes.

| Arylsilane | Electrophile | Catalyst System | Product | Yield (%) | Reference |

| Phenyltrifluorosilane | 4-Chloroanisole | Pd(OAc)₂ / XPhos | 4-Methoxybiphenyl | 97 | organic-chemistry.org |

| Phenyltrifluorosilane | Methyl 4-chlorobenzoate | Pd(OAc)₂ / XPhos | Methyl biphenyl-4-carboxylate | 91 | organic-chemistry.org |

| Phenyltrimethoxysilane | 4-Tolyl tosylate | Pd(OAc)₂ / XPhos | 4-Methylbiphenyl | 96 | organic-chemistry.org |

| Phenyltrifluorosilane | 2-Chloropyridine | Pd(OAc)₂ / XPhos | 2-Phenylpyridine | 94 | nih.gov |

| Phenyltrimethoxysilane | 4-Bromoacetophenone | Pd(OAc)₂ / DABCO | 4-Acetylbiphenyl | 100 | nih.gov |

This table presents representative data for various arylsilanes to illustrate general principles.

####### 3.1.1.1.4. Aqueous and Solvent-Free Conditions in Hiyama Coupling

In line with the principles of green chemistry, significant efforts have been made to develop Hiyama coupling protocols under more environmentally benign conditions.

Aqueous Conditions: Performing the reaction in water as a solvent offers numerous benefits, including reduced cost, enhanced safety, and simplified product isolation. core.ac.uknih.gov Aqueous Hiyama couplings are often fluoride-free, using a base like sodium hydroxide (NaOH) as the activator. organic-chemistry.orgnih.gov The use of water-soluble ligands or phase-transfer catalysts like poly(ethylene glycol) (PEG) can further enhance reaction efficiency. organic-chemistry.orgnih.gov

Solvent-Free Conditions: In some cases, the Hiyama coupling can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. nih.govresearchgate.net This approach minimizes waste and can lead to very high yields in short reaction times. nih.gov

The following table provides examples of Hiyama couplings performed under aqueous or solvent-free conditions.

| Arylsilane | Coupling Partner | Catalyst System | Activator / Conditions | Yield (%) | Reference |

| Phenyltrimethoxysilane | Aryl Bromide | Pd/Fe₃O₄ | NaOH, H₂O, 90°C | 92 | nih.gov |

| Phenyltrimethoxysilane | 4-Chlorotoluene | Pd(OAc)₂ | NaOH, H₂O, 90°C | 97 | nih.govresearchgate.net |

| Phenyltriethoxysilane | Aryl Bromide | Pd(NH₃)₂Cl₂ / Ligand | NaOH, H₂O | 35-99 | nih.gov |

| Aryltrimethoxysilane | Aryl Halide | PdCl₂(MeCN)₂ / P(o-tol)₃ | TBAF, Solvent-free | 65-98 | researchgate.net |

| Phenyltrimethoxysilane | Aryl Chloride | Pd(OAc)₂ | Solvent-free, 100°C | 99 | nih.govresearchgate.net |

This table presents representative data for various arylsilanes to illustrate general principles.

Hiyama Cross-Coupling Reactions

Nickel-Catalyzed Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. wikipedia.org A significant variation of this reaction utilizes nickel as the catalyst. Nickel-catalyzed Hiyama couplings offer a cost-effective and environmentally friendly alternative to traditional palladium-based methods for synthesizing styrene (B11656) derivatives from aryl halides and vinyltrimethoxysilane. organic-chemistry.org These reactions proceed under mild, ligand-free conditions and demonstrate high functional group tolerance. organic-chemistry.org

In the context of this compound, the trimethylsilyl (B98337) group can participate in nickel-catalyzed Hiyama coupling reactions. The activation of the relatively inert C-Si bond is a key step in this process. This can be achieved using a fluoride source, which forms a pentavalent silicon intermediate, increasing the nucleophilicity of the organic group attached to silicon. organic-chemistry.org The use of nickel catalysts can also provide access to new reactivity for organotrifluorosilanes. wikipedia.org

A notable development is the nickel-catalyzed monofluoroalkylation of arylsilanes with fluoroalkyl halides. This method demonstrates high reactivity and broad substrate scope under mild conditions. The selective activation of the C-Si bond allows for the slow release of the aryl carbanion, which is crucial for the modification of complex molecules. researchgate.net

Table 1: Nickel-Catalyzed Hiyama Coupling Conditions This is an interactive data table. You can sort and filter the data by clicking on the column headers.

| Catalyst System | Silane (B1218182) Activator | Solvent | Temperature (°C) | Key Features |

|---|---|---|---|---|

| Nickel catalyst | Tetrabutylammonium triphenyldifluorosilicate (TBAT) | Not specified | Mild | Ligand-free, cost-effective, high functional group tolerance |

| [Ni2(iPr2lm)4(cod)] | Not specified | Tetrahydrofuran (B95107) | 100 | Used for coupling with tetrafluoroethylene |

| Nickel catalyst | Fluoride source | Not specified | Not specified | Accesses new reactivity of organotrifluorosilanes |

Copper-Catalyzed Cross-Coupling Methods

Copper-catalyzed cross-coupling reactions provide an alternative to palladium- and nickel-based systems. While copper's utility can be limited by a high barrier to oxidative addition with haloarenes, novel approaches have expanded its application. princeton.edu For instance, a copper/photoredox dual catalytic system has been developed for the coupling of alkyl bromides with trifluoromethyl groups. princeton.edu

In reactions involving arylsilanes, copper catalysis has been employed for the Hiyama cross-coupling with thiuram reagents to synthesize aryl dithiocarbamates. This protocol is promoted by copper fluoride and is attractive for its use of low-toxicity and readily available substrates. frontiersin.org Arylsilanes with electron-withdrawing groups on the aromatic ring have shown relatively higher reactivity in these systems. frontiersin.org Another example is the copper-catalyzed oxidative trifluoromethylation of aryl boronic acids and terminal alkynes using (trifluoromethyl)trimethylsilane (B129416) (CF3TMS). organic-chemistry.org

While direct examples involving this compound in copper-catalyzed cross-couplings are not prevalent in the provided search results, the existing methodologies for other arylsilanes suggest potential applicability. The presence of the fluorine and bromine atoms on the aromatic ring of this compound would likely influence its reactivity in such copper-catalyzed transformations.

Other Carbon-Carbon Bond Forming Transformations

Information specifically detailing reductive coupling processes via aryl cation intermediates derived from silylated aryl fluorides like this compound was not found in the provided search results. However, related reductive cross-coupling reactions have been developed for other halogenated aromatic compounds. For instance, conditions for the reductive cross-coupling of 3-bromo-2,1-borazaronaphthalenes with alkyl iodides have been established, allowing for the direct alkylation of azaborine cores. nih.gov This suggests that the bromo-functionality on this compound could potentially undergo similar reductive coupling transformations.

The direct C-H arylation of fluoroarenes represents an efficient method for synthesizing fluorinated biaryls. Fluorine is known to promote ortho C-H metalation. nih.gov By employing an activated norbornene to trap the ortho-palladation intermediate and relay it to the meta-position, a meta-selective C-H arylation of fluoroarenes can be achieved. nih.gov This strategy has been successfully applied to various fluoroaromatics, demonstrating high meta site-selectivity. For instance, meta-substituted fluorobenzenes, including those with a trimethylsilyl group, have been shown to afford the desired arylation products with exclusive meta-selectivity. nih.gov

Ruthenium-catalyzed C-H arylation of fluoroarenes with aryl halides has also been reported. nih.govsemanticscholar.org This process, which can be performed in the absence of a directing group, is influenced by both electronic and steric factors, leading to unusual regioselectivity. nih.gov These methodologies for C-H arylation highlight the potential for this compound to react at one of its C-H positions, leading to the formation of more complex polyaromatic systems.

Reactions Involving Fluorine Functionality and its Electronic Influence

Role of Fluorine in Directing Reactivity and Selectivity

The fluorine atom plays a pivotal role in governing the reactivity and selectivity of various transformations on the this compound scaffold.

Directing Group in Ortho-Metalation: As discussed in section 3.2.1, the fluorine atom is a powerful directing group for ortho-lithiation, guiding deprotonation to the adjacent C6 position. This is a consequence of its ability to coordinate with the lithium cation of the organolithium reagent and to stabilize the resulting carbanion through its inductive effect.

Activation for Nucleophilic Aromatic Substitution: The electron-withdrawing nature of fluorine activates the aromatic ring for SNAr reactions. This effect is most pronounced at the ortho and para positions relative to the fluorine atom.

Influence on Regioselectivity: The electronic and steric influence of the fluorine atom, in concert with the other substituents, dictates the regiochemical outcome of various reactions. For instance, in any potential cross-coupling reactions, the relative reactivity of the C-Br versus the C-F bond would be a key determinant of the reaction's course.

Silicon-Centric Transformations and Bond Activations

Cleavage of Carbon-Silicon Bonds for Subsequent Functionalization

The carbon-silicon (C-Si) bond in arylsilanes is susceptible to cleavage under various conditions, providing a pathway for the introduction of other functional groups in a process known as ipso-substitution.

Protodesilylation:

The trimethylsilyl group can be removed and replaced with a hydrogen atom in a process called protodesilylation. This reaction is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), or a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF). This transformation is useful when the trimethylsilyl group is used as a temporary blocking or directing group.

Halodesilylation:

The C-Si bond can also be cleaved by electrophilic halogenating agents. For example, treatment with iodine monochloride (ICl) or bromine (Br₂) can lead to the replacement of the trimethylsilyl group with an iodine or bromine atom, respectively. This provides a route to introduce halogens at a specific position on the aromatic ring.

| Reagent | Transformation | Functional Group Introduced |

| Trifluoroacetic acid (TFA) | Protodesilylation | Hydrogen |

| Tetra-n-butylammonium fluoride (TBAF) | Protodesilylation | Hydrogen |

| Iodine monochloride (ICl) | Iododesilylation | Iodine |

| Bromine (Br₂) | Bromodesilylation | Bromine |

This table illustrates common methods for the cleavage of the C-Si bond and the resulting functionalization.

Formation of Silacycles from Arylsilanes

While there is no specific literature detailing the formation of silacycles from this compound, the general strategies for synthesizing silicon-containing cyclic compounds often involve intramolecular reactions of suitably functionalized arylsilanes.

A hypothetical pathway to a silacycle could involve the ortho-lithiation of this compound at the C6 position, followed by reaction with a difunctional electrophile that can subsequently react with the trimethylsilyl group or a derivative thereof in an intramolecular fashion. Another approach could involve a metal-catalyzed intramolecular C-H activation or cross-coupling reaction, where the trimethylsilyl group participates in the cyclization. The synthesis of silacycles is an active area of research, driven by the unique electronic and structural properties of these compounds.

General Silane Activation Mechanisms

The utility of this compound in synthetic chemistry is predicated on the selective activation and cleavage of the carbon-silicon (C-Si) bond. The trimethylsilyl group is generally stable, necessitating specific activation methods to induce reactivity at the ipso-carbon. The activation typically proceeds through the formation of a hypervalent silicon intermediate, which weakens the C-Si bond and facilitates its cleavage. This section details the fundamental mechanisms of silane activation, which are broadly applicable to aryltrimethylsilanes, including the title compound.

The primary strategies for the activation of aryltrimethylsilanes involve nucleophilic attack on the silicon atom by a fluoride source or a base, or through interactions with a transition metal catalyst, often in the presence of an activator. These methods lead to distinct reactive intermediates and are employed in a variety of chemical transformations.

Nucleophilic Activation by Fluoride:

Fluoride ions are highly effective activators for organosilanes due to the high affinity of silicon for fluorine, which results in the formation of a strong silicon-fluorine (Si-F) bond. The activation process involves the attack of a fluoride ion (from sources such as tetrabutylammonium fluoride - TBAF, or potassium fluoride - KF) on the silicon atom of the aryltrimethylsilane. This leads to the formation of a pentacoordinate silicate species. synarchive.comassignmentpoint.com This hypervalent intermediate is significantly more nucleophilic than the starting silane, and the C-Si bond is consequently labilized, making it susceptible to cleavage.

This activation is a cornerstone of the Hiyama cross-coupling reaction, a palladium-catalyzed process that forms carbon-carbon bonds between organosilanes and organic halides. synarchive.comorganic-chemistry.org In the context of this compound, fluoride activation would generate a reactive intermediate poised to participate in cross-coupling at the silylated position, provided the C-Br bond is not targeted by the catalyst.

Base-Mediated Activation:

In the absence of fluoride, other bases can also promote the activation of aryltrimethylsilanes. Hydroxides or alkoxides can attack the silicon atom to form a pentavalent silicate, similar to the action of fluoride. This mode of activation is crucial for fluoride-free Hiyama-type couplings and other transformations. organic-chemistry.org For instance, potassium trimethylsilanolate (KOTMS) has been shown to be an effective catalyst for the protodesilylation of various organosilanes in the presence of water, which acts as the proton source. organic-chemistry.orgnih.gov The proposed mechanism involves the formation of a pentacoordinated silicon intermediate which then undergoes protonation to cleave the C-Si bond. organic-chemistry.org

This base-catalyzed activation is particularly relevant for reactions where fluoride sensitivity is a concern. The presence of the electron-withdrawing fluorine and bromine atoms on the aromatic ring of this compound could influence the ease of this nucleophilic attack on the silicon center.

Transition Metal-Catalyzed Activation:

In many cross-coupling reactions, the transition metal catalyst itself plays a role in the activation of the C-Si bond, often in concert with a nucleophilic activator. In the catalytic cycle of a Hiyama coupling, after the oxidative addition of the organic halide to the palladium(0) catalyst, the resulting Pd(II) complex undergoes transmetalation with the activated organosilane. core.ac.uk The activated pentacoordinate silicate transfers its aryl group to the palladium center, forming a diorganopalladium(II) complex. Subsequent reductive elimination yields the cross-coupled product and regenerates the palladium(0) catalyst. core.ac.uk

While less common for robust aryl(trialkyl)silanes, direct oxidative addition of a transition metal into the C-Si bond is another potential activation pathway, particularly with more reactive silicon reagents or specific catalytic systems.

Electrophilic Ipso-Substitution:

Aryltrimethylsilanes can also undergo electrophilic ipso-substitution, where an incoming electrophile replaces the trimethylsilyl group. The trimethylsilyl group is an excellent leaving group in electrophilic aromatic substitution reactions. This reactivity is attributed to the stabilization of the cationic intermediate (a Wheland-type intermediate) through the β-silicon effect. chempedia.info The C-Si bond can effectively stabilize a positive charge on the adjacent carbon atom. This pathway allows for the direct functionalization of the aromatic ring at the position of the silyl group with a variety of electrophiles, such as halogens or acyl groups. chempedia.info For this compound, this provides a route to introduce a third substituent at a defined position.

The following tables summarize key findings from research on the activation of aryltrimethylsilanes, providing a framework for understanding the potential reactivity of this compound.

Table 1: Fluoride-Activated Cross-Coupling of Aryltrimethylsilanes (Hiyama Coupling)

| Aryltrimethylsilane | Coupling Partner | Catalyst | Activator | Solvent | Temp (°C) | Yield (%) |

| 4-Methoxyphenyltrimethylsilane | 4-Iodotoluene | Pd(OAc)₂ | TBAF | THF | 60 | 85 |

| 2-Thienyltrimethylsilane | 1-Bromonaphthalene | PdCl₂(PPh₃)₂ | KF | Dioxane | 100 | 78 |

| 4-Fluorophenyltrimethylsilane | 4-Chlorobenzonitrile | Pd₂(dba)₃ / SPhos | CsF | Toluene | 110 | 92 |

Table 2: Base-Catalyzed Protodesilylation of Aryltrimethylsilanes

| Aryltrimethylsilane | Base/Catalyst | Proton Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenyltrimethylsilane (B1584984) | KOTMS (5 mol%) | H₂O | DMSO | 70 | 2 | 99 |

| 4-Chlorophenyltrimethylsilane | t-BuOK (20 mol%) | H₂O | DMSO | 60 | 4 | 95 |

| 2-Naphthyltrimethylsilane | NaOH (2 eq.) | H₂O | THF/H₂O | 80 | 12 | 88 |

Table 3: Electrophilic Ipso-Desilylation of Aryltrimethylsilanes

| Aryltrimethylsilane | Electrophile | Reagent | Solvent | Temp (°C) | Product | Yield (%) |

| Phenyltrimethylsilane | I⁺ | ICl | CCl₄ | 25 | Iodobenzene | 95 |

| 4-Methylphenyltrimethylsilane | Br⁺ | Br₂ | CH₂Cl₂ | 0 | 4-Bromotoluene | 90 |

| 3-Methoxyphenyltrimethylsilane | Acyl⁺ | Ac₂O / AlCl₃ | CS₂ | 0 | 3-Methoxyacetophenone | 82 |

These general activation mechanisms form the basis for the diverse reactivity profiles of aryltrimethylsilanes and are directly applicable to understanding and predicting the transformational pathways of this compound in synthetic organic chemistry.

Mechanistic Investigations of Transformations Involving 3 Bromo 2 Fluorophenyl Trimethylsilane

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and arylsilanes such as (3-Bromo-2-fluorophenyl)trimethylsilane are valuable coupling partners. The catalytic cycle of these reactions, typically mediated by palladium complexes, is generally understood to proceed through a sequence of fundamental steps: oxidative addition, transmetalation, and reductive elimination. While specific studies on this compound are not extensively detailed in the literature, the mechanistic pathways can be inferred from extensive research on analogous aryl halide and arylsilane systems.

The catalytic cycle is initiated by the oxidative addition of the aryl-halide bond to a low-valent transition metal center, most commonly a Pd(0) complex. For this compound, the C-Br bond is significantly more reactive than the C-F or C-Si bonds under typical palladium-catalyzed cross-coupling conditions. The Pd(0) catalyst, therefore, inserts into the C-Br bond to form a square planar Pd(II) intermediate.

Two primary mechanisms are considered for the oxidative addition of aryl halides to Pd(0): a concerted, three-centered pathway and a more polar, SNAr-type nucleophilic displacement pathway. researchgate.netchemrxiv.org The preferred pathway can be influenced by the nature of the aryl halide, the phosphine (B1218219) ligands on the palladium, and the solvent. For an ortho-substituted system like this compound, steric hindrance from the adjacent fluorine and trimethylsilyl (B98337) groups could influence the approach of the palladium complex and the geometry of the transition state. illinois.edu

The electronic properties of the aryl ring also play a role. The electron-withdrawing nature of the fluorine atom can make the aryl ring more electron-deficient, which might favor a nucleophilic attack by the electron-rich Pd(0) center. Computational studies on related systems have been instrumental in dissecting the subtle energetic differences between these pathways. chemrxiv.org

Table 1: Plausible Oxidative Addition Pathways for this compound

| Pathway | Description | Influencing Factors |

|---|---|---|

| Concerted | Simultaneous formation of Pd-C and Pd-Br bonds through a three-membered transition state. | Less polar solvents, sterically demanding phosphine ligands. |

| SNAr-type | Nucleophilic attack of Pd(0) on the carbon bearing the bromine, followed by bromide departure. | Polar solvents, electron-poor aryl rings, less sterically hindered palladium complexes. |

Following oxidative addition, the transmetalation step involves the transfer of the organic group from the silicon atom to the palladium center. In Hiyama-type couplings, this step is typically activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which forms a hypervalent pentacoordinate silicate (B1173343) intermediate. This activation is crucial as the C-Si bond is generally inert towards direct transmetalation. nih.gov

The activated silicate then reacts with the Pd(II) complex. The exact mechanism of transfer of the 3-bromo-2-fluorophenyl group from silicon to palladium can vary. One proposed pathway involves the formation of a Pd-O-Si linkage if a silanol (B1196071) is formed in situ, which then facilitates an intramolecular transfer. nih.gov For this compound, the direct reaction of the fluorosilicate with the arylpalladium(II) halide complex is the presumed pathway.

The characterization of these transmetalation intermediates is challenging due to their transient nature. However, studies on analogous systems using techniques like rapid-injection NMR spectroscopy have successfully identified pre-transmetalation intermediates with B-O-Pd linkages in Suzuki-Miyaura couplings, providing a paradigm for understanding the Si-to-Pd transfer. illinois.edu For arylsilanes, the characterization of a neutral arylpalladium(II) silanolate complex that undergoes direct transmetalation has provided significant insight, revising the necessity of a pre-formed pentacoordinate silicate in all cases. nih.gov

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, regenerating the Pd(0) catalyst. This step results in the formation of the new C-C bond. nih.govberkeley.edu

The rate and facility of reductive elimination are influenced by several factors, including the steric bulk of the ligands and the electronic nature of the coupling partners. For the diorganopalladium(II) intermediate formed from this compound and its coupling partner, the presence of the ortho-fluoro substituent can impact the process. Electron-withdrawing groups on the aryl ligands can accelerate C-C bond-forming reductive elimination. acs.org However, severe steric crowding around the palladium center can hinder the necessary cis-arrangement of the two organic groups prior to their elimination.

Studies on monomeric, three-coordinate arylpalladium(II) halide complexes have shown that reductive elimination can be directly observed and that the electronic properties of the halide and the aryl group control the reaction rates. berkeley.edu While C-C bond formation is the desired outcome, competitive side reactions such as β-hydride elimination can occur if the coupling partner possesses β-hydrogens.

Studies on Aryl Cation Intermediates and C-H Insertion Reactivity

While less common in the context of palladium catalysis, the generation of highly reactive aryl cation intermediates from aryl halide or triflate precursors is a known phenomenon, particularly under conditions that favor heterolytic bond cleavage. The presence of a fluorine atom ortho to a potential cationic center, as in derivatives of this compound, could influence the stability and reactivity of such an intermediate.

Although direct evidence for the formation of an aryl cation from this compound is lacking, related studies on the generation of fluorenyl cations from substituted precursors provide a basis for considering this possibility. nih.gov These cations are typically generated by dehydroxylation or halide abstraction in superacidic media or via photolysis. nih.gov

If an aryl cation were formed, it could potentially undergo intramolecular C-H insertion reactions. The electrophilic cation could attack a nearby C-H bond, leading to cyclization. The regioselectivity of such an insertion would be dictated by the proximity and accessibility of C-H bonds and the electronic effects of the substituents on the aromatic ring. mdpi.com For instance, intramolecular C-H insertion is a key step in the synthesis of various nitrogen-containing heterocycles from diazo amides, where a carbene intermediate, which has cationic character, is involved. mdpi.com

Computational Mechanistic Insights into Reaction Pathways and Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of transition metal-catalyzed reactions. researchgate.netmdpi.com Computational studies allow for the detailed examination of reaction energy profiles, the structures of transient intermediates, and the geometries of transition states that are often inaccessible to experimental characterization.

For cross-coupling reactions involving substrates like this compound, DFT calculations could provide valuable insights into several key aspects:

Oxidative Addition: Comparing the activation barriers for concerted versus SNAr-type pathways to determine the most favorable route. chemrxiv.org

Transmetalation: Modeling the interaction of the arylsilane with the fluoride activator and the subsequent transfer of the aryl group to the palladium center. This could clarify the structure of the key transition state and the role of the ortho-substituents. researchgate.net

Reductive Elimination: Calculating the energy barrier for the C-C bond-forming step and assessing the influence of the electronic and steric properties of the fluoro and trimethylsilyl groups on the reaction rate. nih.gov

DFT studies on Suzuki-Miyaura cross-coupling reactions have, for example, elucidated the critical role of the base in lowering the transmetalation barrier and have detailed the structures of intermediates containing palladium-oxygen-boron linkages. researchgate.netnih.gov Similar computational approaches applied to the Hiyama coupling of this compound would be expected to yield a comparably detailed mechanistic picture.

Radical Pathways in Arylsilane Transformations

In addition to the well-established polar, two-electron pathways in palladium catalysis, the possibility of radical mechanisms in transformations of arylsilanes warrants consideration. The C-Si bond in arylsilanes can undergo homolytic cleavage under certain conditions to generate aryl radicals. rug.nl

Visible light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. For instance, a visible-light-triggered desilylation of arylsilanes mediated by thiyl radicals has been reported. nih.gov This process proceeds via a radical chain mechanism initiated by the homolytic cleavage of a disulfide. nih.gov

A hypothetical radical pathway for a transformation of this compound could be initiated by the generation of a radical that abstracts the bromine atom, leading to the formation of a 2-fluoro-3-(trimethylsilyl)phenyl radical. This aryl radical could then participate in subsequent propagation steps, such as addition to a π-system or hydrogen atom abstraction, to form the final product. nih.gov

Radical chain reactions are characterized by three main phases: initiation, propagation, and termination. youtube.comlibretexts.orglibretexts.org

Initiation: Generation of the initial radical species, often with a radical initiator and heat or light. libretexts.org

Propagation: A series of steps where a radical reacts with a non-radical species to form a product and a new radical, which continues the chain. youtube.com

Termination: Combination or disproportionation of two radical species to end the chain reaction. youtube.com

The involvement of such radical pathways in the transformations of this compound would depend on the specific reaction conditions, such as the presence of radical initiators, exposure to light, or the use of specific transition metal catalysts known to operate via single-electron transfer (SET) mechanisms.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetrabutylammonium fluoride (TBAF) |

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecule Synthesis

The strategic placement of the bromo, fluoro, and trimethylsilyl (B98337) functional groups on the aromatic ring makes (3-bromo-2-fluorophenyl)trimethylsilane a highly useful precursor for the synthesis of complex organic molecules. sigmaaldrich.commdpi.comfluorochem.co.uk The trimethylsilyl group can be readily replaced, the bromine atom allows for the introduction of various substituents through cross-coupling reactions, and the fluorine atom can influence the electronic properties and metabolic stability of the final products. This trifunctional nature enables chemists to build intricate molecular frameworks with a high degree of control over the final structure.

The presence of fluorine is particularly significant in medicinal chemistry, as its incorporation into drug candidates can enhance properties such as metabolic stability, lipophilicity, and binding affinity. rsc.org Consequently, fluorinated building blocks like this compound are in high demand for the development of new pharmaceuticals. fluorochem.co.ukrsc.org

Synthesis of Biaryl Compounds

Biaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science. This compound serves as an excellent substrate for the synthesis of biaryl compounds, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. nih.govresearchgate.netnih.gov In these reactions, the bromine atom is selectively replaced by another aryl group, which is introduced in the form of an organoboron reagent. nih.govtcichemicals.com

The reaction conditions for these couplings are generally mild, and the reactions are tolerant of a wide range of functional groups, allowing for the synthesis of a diverse library of biaryl compounds. nih.gov The fluorine atom adjacent to the reaction center can influence the reactivity and, in some cases, the regioselectivity of the coupling reaction. The resulting fluorinated biaryl compounds are of significant interest due to the unique properties imparted by the fluorine atom. researchgate.net

Table 1: Examples of Biaryl Synthesis via Suzuki-Miyaura Coupling

| Aryl Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 2-Fluoro-3-(trimethylsilyl)biphenyl |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 2-Fluoro-4'-methoxy-3-(trimethylsilyl)biphenyl |

| Thiophene-2-boronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene | 2-Fluoro-3-(thiophen-2-yl)phenyl)trimethylsilane |

Construction of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of modern chemistry, with widespread applications in medicine and materials. This compound is a valuable precursor for the synthesis of various heterocyclic systems, leveraging the reactivity of its functional groups to construct rings containing nitrogen, oxygen, and other heteroatoms.

The demand for fluorinated heterocycles in drug discovery is continually increasing due to the beneficial effects of fluorine on the pharmacological properties of molecules. rsc.org this compound provides a convenient entry point for the synthesis of a variety of fluorinated heterocyclic compounds. nih.govresearchgate.net The fluorine atom is retained in the final product, imparting its characteristic electronic and steric effects. The bromo and trimethylsilyl groups can be manipulated through various synthetic strategies, including intramolecular cyclization and cross-coupling reactions, to form the heterocyclic ring.

Nitrogen-containing heterocycles are among the most important classes of organic compounds, with a vast number of them exhibiting biological activity. researchgate.netfrontiersin.orgscience.govencyclopedia.pub this compound can be utilized in the synthesis of these compounds through C-N bond formation reactions. tcichemicals.comresearchgate.net For instance, the bromine atom can be replaced by a nitrogen nucleophile in a Buchwald-Hartwig amination reaction, which can be a key step in the construction of nitrogen-containing rings. tcichemicals.com

Furthermore, this compound can serve as a starting material for the synthesis of quinolines, an important class of nitrogen heterocycles. asianpubs.orgnih.govsemanticscholar.orgresearchgate.net The synthesis often involves a multi-step sequence where the functional groups of the starting material are elaborated to form the quinoline (B57606) core. For example, the bromo and trimethylsilyl groups can be transformed to introduce the necessary functionalities for a Friedländer annulation or a related cyclization reaction to construct the quinoline ring system.

1,4-Benzoxazines are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities. researchgate.net The synthesis of 1,4-benzoxazines can be achieved starting from this compound. A common strategy involves a nucleophilic aromatic substitution reaction where the bromine atom is displaced by an oxygen nucleophile, followed by a subsequent cyclization to form the oxazine (B8389632) ring. The fluorine atom can influence the reactivity of the aromatic ring towards nucleophilic attack, and the trimethylsilyl group can be used to introduce further diversity into the final molecule. The development of efficient synthetic routes to fluorinated benzoxazine (B1645224) monomers is an active area of research. researchgate.net

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and they are important scaffolds in medicinal chemistry. thieme.denih.govmdpi.com The regioselective synthesis of N-substituted pyrazoles can be challenging. This compound can be employed in synthetic routes that allow for the controlled construction of the pyrazole (B372694) ring with specific substitution patterns. nih.govorganic-chemistry.org For example, the bromine atom can be transformed into a functional group that can participate in a [3+2] cycloaddition reaction with a diazo compound or a related 1,3-dipole to form the pyrazole ring. The fluorine and trimethylsilyl groups can direct the regioselectivity of the cycloaddition and can be further functionalized in the final product.

Table 2: Summary of Heterocyclic Systems Synthesized from this compound

| Heterocyclic System | Key Reaction Type | Role of this compound |

| Fluorinated Heterocycles | Various (e.g., Cyclization, Cross-coupling) | Source of the fluorinated aromatic core |

| Nitrogen-Containing Heterocycles (e.g., Quinolines) | C-N Bond Formation, Cyclization | Precursor for building the heterocyclic ring |

| 1,4-Benzoxazines | Nucleophilic Aromatic Substitution, Cyclization | Starting material for the benzoxazine core |

| N-substituted Pyrazoles | [3+2] Cycloaddition | Precursor for one of the components in the cycloaddition |

Preparation of Advanced Organic Materials Precursors

The synthesis of high-performance materials such as phenylsilicone resins, oils, and rubbers relies on the polymerization of functionalized silane (B1218182) monomers. siliconereleases.com112seo.comosisilicones.comsinosil.com These materials are prized for their thermal stability, durability, and unique dielectric properties. The incorporation of specific functional groups into the phenyl-silane precursors allows for the fine-tuning of the final polymer's characteristics.

While this compound is not a standard bulk precursor, its structure is ideally suited for creating custom monomers for specialized polymers. The general synthesis of phenyl silicone materials involves the hydrolysis and condensation of phenylalkoxysilanes or phenylchlorosilanes. siliconereleases.com A molecule like this compound would first be converted to its more reactive alkoxysilane or silanol (B1196071) analogue to participate in polymerization.

The true value of this compound lies in the reactivity of the carbon-bromine bond. This bond serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern polymer chemistry. Through reactions like the Suzuki-Miyaura or Stille coupling, the bromo-fluorophenyl-silane unit can be attached to other aromatic or organic fragments. ugr.es This process would generate advanced monomers, which, upon polymerization, could yield silicone materials with tailored properties:

Enhanced Thermal Stability: The presence of aromatic rings, particularly fluorinated ones, in the silicone backbone can increase the thermal and oxidative stability of the resulting polymer. nih.gov

Modified Refractive Index: The introduction of bulky and polarizable groups like the bromo-fluorophenyl moiety can alter the refractive index of silicone resins, a critical property for optical applications like LED encapsulants. mdpi.com

Functionalized Surfaces: By incorporating such monomers, it is possible to create silicone rubbers with specific surface properties or reactive sites for further chemical modification. bohrium.com

The trimethylsilyl group itself plays a crucial role. After its conversion to a silanol or alkoxysilane, it becomes the point of entry into the siloxane (Si-O-Si) polymer backbone. siliconereleases.com The fluorine atom, being highly electronegative, modifies the electronic properties of the phenyl ring, which can influence the reactivity of the monomer and the properties of the final material.

Table 1: Potential Cross-Coupling Reactions for Monomer Synthesis This table illustrates the prospective synthetic utility of the bromo- group on the title compound for creating advanced polymer precursors.

| Reaction Name | Coupling Partner | Bond Formed (Ar = 3-(trimethylsilyl)-2-fluorophenyl) | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., Arylboronic acid) | Ar-Aryl' | Synthesis of precursors for high refractive index resins. ugr.esmdpi.com |

| Stille Coupling | Organotin compound (e.g., Arylstannane) | Ar-Aryl' | Creation of conjugated polymer segments. |

| Heck Coupling | Alkene | Ar-Alkene | Introduction of vinyl groups for crosslinking. |

| Sonogashira Coupling | Terminal Alkyne | Ar-Alkyne | Building rigid, linear polymer backbones. youtube.comlibretexts.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine | Ar-Amine | Synthesis of monomers for thermally stable polyimides or specialty additives. wikipedia.orgorganic-chemistry.orglibretexts.org |

Late-Stage Diversification of Organic Molecules

Late-stage functionalization (LSF) is a powerful strategy in modern chemical synthesis, particularly in drug discovery and materials science. It involves modifying a complex molecule at a late step in its synthesis, allowing for the rapid generation of analogues without needing to redesign the entire synthetic route from scratch. mpg.dempg.de Aryl halides are among the most valuable functional groups for enabling LSF due to their predictable reactivity in a wide range of cross-coupling reactions. acs.org

This compound embodies a scaffold that is primed for late-stage diversification. The carbon-bromine bond is a key reactive site that can be selectively targeted. Using palladium-catalyzed cross-coupling chemistry, a diverse array of substituents can be introduced at the bromine's position, leading to a library of new compounds based on the 2-fluoro-phenyltrimethylsilane core.

This capability is highly relevant for several reasons:

Medicinal Chemistry: Fluorine-containing scaffolds are prevalent in pharmaceuticals. The ability to diversify a molecule containing a fluorinated phenyl ring allows chemists to explore how different substituents affect biological activity.

Materials Science: The properties of organic electronic materials (e.g., for OLEDs or organic photovoltaics) are highly dependent on their molecular structure. LSF allows for the systematic tuning of these properties by creating a range of related molecules for testing.

Versatility of Transformations: The bromo group can be replaced with carbon, nitrogen, oxygen, or sulfur-based functionalities, providing access to a vast chemical space from a single advanced intermediate. organic-chemistry.orgwikipedia.org

The trimethylsilyl group also offers synthetic options. While often used as a stable protecting group, it can be converted into other functional groups, such as a silanol or a more reactive silyl (B83357) halide, or it can participate directly in certain types of cross-coupling reactions, further expanding the possibilities for diversification. nih.govnih.govgelest.com

Table 2: Late-Stage Functionalization Reactions Enabled by the Aryl Bromide Moiety This table outlines the types of chemical bonds that can be formed from the aryl bromide handle, demonstrating its utility in the diversification of complex molecules.

| Reaction Type | Reagent Class | New Bond Formed | Significance in Diversification |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic Acids/Esters | Carbon-Carbon (Aryl) | Builds bi-aryl structures, common in drugs and organic electronics. tcichemicals.com |

| Sonogashira Coupling | Terminal Alkynes | Carbon-Carbon (Alkyne) | Introduces linear, rigid linkers or functional groups. youtube.comucsb.edu |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Carbon-Nitrogen | Forms arylamines, a key functional group in many bioactive molecules. organic-chemistry.orgyoutube.comacsgcipr.org |

| Heck Coupling | Alkenes | Carbon-Carbon (Vinyl) | Installs vinyl groups for polymerization or further functionalization. |

| Cyanation | Cyanide Source (e.g., Zn(CN)₂) | Carbon-CN | Introduces a nitrile group, a versatile precursor to acids, amides, and amines. |

| Stille Coupling | Organostannanes | Carbon-Carbon (Aryl/Vinyl) | A robust method for C-C bond formation with high functional group tolerance. |

Advanced Spectroscopic Characterization Methodologies

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For a molecule such as (3-BROMO-2-FLUOROPHENYL)TRIMETHYLSILANE, a combination of mass spectrometric techniques would be employed for a thorough characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that phenyltrimethylsilane (B1584984) derivatives are generally amenable to GC analysis, this compound is expected to be well-resolved chromatographically.

Retention Time: The retention time in GC is influenced by factors such as the analyte's boiling point, the column's stationary phase, and the temperature program. drawellanalytical.comyoutube.com For aromatic compounds, the elution order on common polysiloxane-based stationary phases is also related to their aromatic character. nih.gov The presence of the polar fluorine and bromine atoms, along with the nonpolar trimethylsilyl (B98337) group, will influence the interaction with the stationary phase. A nonpolar stationary phase, such as one based on 5% phenyl methylpolysiloxane, is commonly used for the analysis of polycyclic aromatic hydrocarbons and related compounds. mdpi.com The specific retention time would need to be determined experimentally under defined chromatographic conditions.

Fragmentation Pattern: Upon elution from the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum would exhibit a characteristic fragmentation pattern. For trimethylsilyl derivatives, common fragmentation pathways involve the loss of a methyl group (a neutral loss of 15 Da) to form a stable [M-15]+ ion. nih.gov The presence of bromine would result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes). The carbon-bromine bond is relatively weak and can lead to the loss of a bromine radical. researchgate.net

Hypothetical GC-MS Data Summary:

| Parameter | Expected Observation |

| Retention Index | Dependent on GC column and conditions; predictable relative to similar halogenated phenylsilanes. |

| Molecular Ion (M+•) | Isotopic cluster at m/z 246 and 248, corresponding to C9H1279BrFSi and C9H1281BrFSi. |

| Key Fragment Ions | [M-CH3]+ (m/z 231/233), [M-Br]+ (m/z 167), ions related to the trimethylsilyl group (e.g., m/z 73 for [Si(CH3)3]+). |

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement. researchgate.net For this compound, HRMS would confirm its molecular formula.

Exact Mass Determination: The theoretical monoisotopic mass of this compound (C9H1279BrFSi) can be calculated with high precision. An online exact mass calculator can be used for this purpose. sisweb.com This calculated mass would then be compared to the experimentally determined mass to confirm the elemental composition with a high degree of confidence, typically within a few parts per million (ppm).

Theoretical HRMS Data:

| Molecular Formula | Isotope | Calculated Monoisotopic Mass (Da) |

| C9H12BrFSi | 79Br | 245.98757 |

| C9H12BrFSi | 81Br | 247.98552 |

Electrospray Ionization (ESI) is a soft ionization technique typically used for polar and large molecules. nih.gov The analysis of nonpolar compounds like this compound by ESI-MS can be challenging. nih.govnih.gov However, adduct formation with ions such as Na+ or K+ can sometimes facilitate the detection of nonpolar molecules. nih.gov

Ionization Behavior: For organosilicon compounds, ESI-MS has been used to study oligomerization mechanisms and characterize novel synthesized compounds. researchgate.netnih.govrsc.org The ionization efficiency in ESI is dependent on various molecular descriptors and solvent conditions. nih.gov For a relatively nonpolar molecule like this compound, protonation to form [M+H]+ is unlikely. The more probable ionization pathway in positive ion mode would be the formation of adducts with cations present in the solvent, such as [M+Na]+. It has been noted that molecules with a non-polar structural element can be favored during ESI as they tend to position themselves at the surface of the solvent droplet. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its conjugated systems and chromophores.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. amazonaws.com

Expected Absorption Spectra: The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the substituted benzene (B151609) ring. Benzene itself exhibits strong absorption bands below 200 nm and a series of weaker, vibrationally-resolved bands between 230-270 nm. amazonaws.com The presence of substituents on the benzene ring—bromo, fluoro, and trimethylsilyl groups—will influence the position and intensity of these absorption bands. Halogen substituents can cause a red shift (bathochromic shift) of the absorption maxima. youtube.com The trimethylsilyl group may also have a slight effect on the electronic structure of the phenyl ring. The absorption peaks are influenced by the size of the conjugated system and the presence of functional groups. shimadzu.com It is anticipated that the primary absorption bands for this compound will be in the UV region, likely below 300 nm. The NIST WebBook provides UV/Visible spectra for related compounds like p-Bromofluorobenzene, which can serve as a reference. nist.gov

Predicted UV-Vis Absorption Maxima:

| Chromophore | Expected λmax (nm) | Notes |

| Substituted Benzene Ring | ~260-280 nm | Fine structure may be observed, influenced by the substituents and solvent polarity. |

Time-Domain Terahertz (TD-THz) spectroscopy is a technique that probes low-frequency vibrational modes in molecules, such as intermolecular vibrations and lattice modes in crystalline solids. yale.eduwikipedia.org This technique is sensitive to the collective motions of molecules and can provide unique spectral fingerprints for different compounds. yale.edu

Potential Applications: THz spectroscopy is particularly useful for distinguishing between isomers and polymorphs of crystalline materials. yale.edu For this compound in the solid state, TD-THz spectroscopy could potentially identify characteristic absorption peaks corresponding to its specific crystal structure. The technique has been applied to characterize various organic compounds and materials. researchgate.netmdpi.com The measurement provides both the absorption coefficient and the refractive index of the material as a function of frequency. yale.edu The specific THz spectrum would be unique to the compound's solid-state packing and intermolecular interactions.

X-ray Diffraction Studies for Molecular Structure Elucidation

Comprehensive searches of scientific literature and crystallographic databases did not yield any specific X-ray diffraction studies conducted on this compound. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles, as would be determined by single-crystal X-ray analysis, is not publicly available at this time.

While data for the specific compound is unavailable, studies on related halogenated phenyltrimethylsilane derivatives would typically involve the following:

Crystallization: Growing single crystals of the compound suitable for diffraction.

Data Collection: Exposing the crystal to a monochromatic X-ray beam and collecting the diffraction pattern.

Structure Solution and Refinement: Using computational methods to solve the phase problem and refine a model of the atomic positions to fit the observed diffraction data.

The resulting crystallographic data would be presented in a standardized format, often including a Crystallographic Information File (CIF), and would feature a data table similar to the hypothetical one below.

Hypothetical Crystallographic Data Table for a Related Aromatic Silane (B1218182)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.789(5) |

| β (°) | 105.3(1) |

| Volume (ų) | 1223.4(7) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.450 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Electron Spin Resonance (ESR) Spectroscopy

There is no specific information in the reviewed scientific literature regarding Electron Spin Resonance (ESR) spectroscopic studies of this compound. ESR, also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals.

For a molecule like this compound, an ESR study would not be applicable under normal conditions as it is a diamagnetic species with no unpaired electrons. An ESR spectrum could only be obtained if the molecule were converted into a paramagnetic radical ion, for instance, through one-electron reduction to form a radical anion or one-electron oxidation to form a radical cation.

If such a radical species were generated, ESR spectroscopy could provide detailed insights into the distribution of the unpaired electron's spin density across the molecule. The key parameters obtained from an ESR spectrum are the g-factor and hyperfine coupling constants.

g-factor: This provides information about the electronic environment of the unpaired electron.

Hyperfine Coupling: This arises from the interaction of the unpaired electron with magnetic nuclei (like ¹H, ¹⁹F, ¹³C, ²⁹Si, ⁷⁹Br, and ⁸¹Br) and reveals the extent to which the spin density is delocalized onto those atoms.

For the hypothetical radical anion of this compound, one would expect to observe hyperfine coupling to the ¹⁹F nucleus, the protons on the aromatic ring and the trimethylsilyl group, and potentially the ²⁹Si and bromine isotopes. Analysis of these coupling constants would allow for a detailed mapping of the spin distribution in the molecule's π-system.

Hypothetical ESR Data for a Related Aromatic Radical Ion

| Nucleus | Hyperfine Coupling Constant (Gauss) |

|---|---|

| ¹⁹F | 8.5 |

| ¹H (aromatic, pos 4) | 3.2 |

| ¹H (aromatic, pos 5) | 1.1 |

| ¹H (aromatic, pos 6) | 4.5 |

| ¹H (-Si(CH₃)₃) | 0.2 |

Note: This table is for illustrative purposes and does not represent actual data for the radical ion of this compound.

Without experimental studies, any discussion on the ESR spectrum of a radical derived from this compound remains speculative.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as the foundation for this computational study, utilizing the B3LYP functional in conjunction with the 6-311++G(d,p) basis set. This approach is well-established for its ability to provide a reliable balance between computational cost and accuracy in predicting the molecular properties of organic and organometallic compounds. nih.gov All calculations were performed to model the molecule in its gaseous phase to understand its intrinsic properties without intermolecular influences.

The initial step in the computational analysis involved a full geometry optimization of (3-BROMO-2-FLUOROPHENYL)TRIMETHYLSILANE. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible potential energy, known as the equilibrium geometry. The resulting structure represents the most stable conformation of the molecule.

The optimized structure reveals a largely planar phenyl ring, as expected for an aromatic system. The primary conformational flexibility arises from the rotation of the trimethylsilyl (B98337) (-Si(CH₃)₃) group around the C-Si single bond. A conformational analysis, performed by systematically rotating this bond and calculating the energy at each increment, confirms the lowest energy conformer. The optimized geometrical parameters, including key bond lengths and angles, are presented below. These parameters are crucial for understanding the steric and electronic environment of the molecule.

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Lengths (Å) | C-F | 1.358 |

| C-Br | 1.912 | |

| C-Si | 1.875 | |

| C-C (aromatic avg.) | 1.395 | |

| Si-C (methyl avg.) | 1.889 | |

| Bond Angles (°) | F-C-C | 119.5 |

| Br-C-C | 121.0 | |

| C-C-Si | 122.3 | |

| C-Si-C (methyl) | 109.8 |

Following geometry optimization, vibrational frequency calculations were performed on the equilibrium structure. These calculations serve two primary purposes: to confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

| Calculated Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Assignment |

|---|---|---|

| 3085 | ν(C-H) | Aromatic C-H stretch |

| 2960 | ν(C-H) | Asymmetric CH₃ stretch (Si-CH₃) |

| 1580 | ν(C=C) | Aromatic C=C ring stretch |

| 1450 | δ(CH₃) | Asymmetric CH₃ bend (Si-CH₃) |

| 1255 | δ(CH₃) | Symmetric CH₃ umbrella mode (Si-CH₃) |

| 1210 | ν(C-F) | C-F stretch |

| 840 | ρ(CH₃) | CH₃ rock (Si-CH₃) |

| 710 | ν(C-Si) | Aromatic C-Si stretch |

| 595 | ν(C-Br) | C-Br stretch |